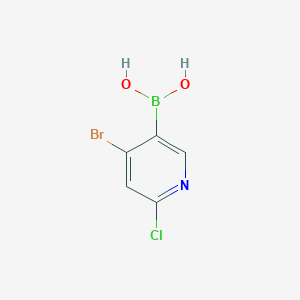

(4-Bromo-6-chloropyridin-3-yl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(4-bromo-6-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCFEIUOQWFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657313 | |

| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-85-0 | |

| Record name | B-(4-Bromo-6-chloro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid: Properties, Reactivity, and Strategic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

(4-Bromo-6-chloropyridin-3-yl)boronic acid (CAS No: 957062-85-0) is a highly functionalized heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its structure is distinguished by a pyridine core bearing a boronic acid moiety and two different halogen atoms: a bromine at the 4-position and a chlorine at the 6-position. This unique arrangement of reactive sites is not a redundancy; it is a strategic design feature. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for programmed, site-selective functionalization.[4] This enables chemists to construct complex molecular architectures in a controlled, sequential manner, making this reagent a valuable tool for generating libraries of novel compounds in drug discovery programs.[5][6]

This guide provides an in-depth analysis of the compound's chemical properties, plausible synthetic routes, core reactivity in Suzuki-Miyaura coupling, and best practices for its handling and application.

Section 2: Physicochemical and Structural Characteristics

The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 957062-85-0 | [1][2][7] |

| Molecular Formula | C₅H₄BBrClNO₂ | [1][7] |

| Molecular Weight | 236.26 g/mol | [1][7] |

| IUPAC Name | This compound | [1][2] |

| Typical Purity | ≥95% | [1][7][8] |

| Appearance | Off-white to light brown solid | [6] |

| Storage Conditions | 2-8°C, inert atmosphere | [6][7] |

Expert Insight on Stability and Storage: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines. This process is often reversible upon exposure to water. However, to ensure reproducibility in stoichiometric calculations and reaction kinetics, it is imperative to store this compound under cool, dry, and inert conditions (e.g., in a refrigerator or freezer under nitrogen or argon).[6][7] This minimizes boroxine formation and prevents potential degradation.

Section 3: Plausible Synthetic Route

While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost drivers. A common and effective method for preparing pyridinylboronic acids is through a halogen-metal exchange followed by borylation.[9] A plausible route starting from 4-bromo-2,6-dichloropyridine is outlined below.

Caption: Plausible synthesis via directed ortho-metalation and borylation.

Causality Behind Experimental Choices:

-

Directed ortho-Metalation: The chlorine atom at the 6-position can direct a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to selectively deprotonate the adjacent C3 position. Performing this at cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[9]

-

Borylation Agent: Triisopropyl borate, B(O-iPr)₃, serves as the electrophilic boron source. It readily reacts with the nucleophilic lithiated pyridine.

-

Acidic Workup: The final hydrolysis step with a mild acid is necessary to convert the boronate ester intermediate into the desired boronic acid.

Section 4: Core Application: Site-Selective Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[4]

The Pillar of Selectivity: C-Br vs. C-Cl Reactivity The key to strategically using this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[4] The C-Br bond is substantially more reactive than the C-Cl bond. This allows for highly selective coupling of an aryl or vinyl partner at the C4 position while leaving the C6 chlorine atom untouched for a subsequent, potentially different, coupling reaction under more forcing conditions.

Mechanism of the Suzuki-Miyaura Reaction The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the coupling partner.

-

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Self-Validating Experimental Protocol: Selective Suzuki Coupling

This protocol describes a representative coupling of this compound with a generic arylboronic acid, targeting the more reactive C-Br position.

1. Reagent Preparation and Inerting:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl halide/triflate (1.1 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv).[11]

-

Causality: Using a slight excess of the coupling partner ensures complete consumption of the limiting reagent. A strong base like K₃PO₄ is effective in activating the boronic acid for transmetalation.[11]

-

Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical self-validating step to remove oxygen, which can oxidize and deactivate the palladium catalyst.

2. Catalyst and Solvent Addition:

-

Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[11]

-

Causality: 5 mol% is a standard catalyst loading for many Suzuki couplings, balancing reaction efficiency with cost. Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source.[11]

-

Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]

-

Causality: Dioxane solubilizes the organic components, while water helps solubilize the inorganic base and facilitates the transmetalation step. The solvent must be degassed (e.g., by sparging with argon) to remove dissolved oxygen.

3. Reaction Execution and Monitoring:

-

Place the sealed flask in a preheated oil bath at 70-80°C.

-

Stir the reaction vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken via syringe, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.

-

Self-Validation: Regular monitoring confirms that the starting materials are being consumed and product is forming, preventing unnecessary heating or premature termination of the reaction.

4. Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-6-chloropyridin-3-yl)boronic acid derivative.

Section 5: Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residue in a protease active site, has been exploited to create potent enzyme inhibitors.[5][12] Notable examples include the proteasome inhibitor Bortezomib (Velcade) and the β-lactamase inhibitor Vaborbactam.[5][13]

While this compound is primarily used as an intermediate, the pyridine scaffold it provides is of immense value. Pyridine rings are common in pharmaceuticals as they can improve aqueous solubility, act as hydrogen bond acceptors, and favorably modulate a compound's pharmacokinetic properties. This reagent provides a robust entry point for creating novel, disubstituted pyridine derivatives that can be explored for a wide range of biological targets.

Caption: Sequential coupling workflow for library synthesis.

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for ensuring safety.

| Hazard Class | GHS Statement | Source(s) |

| Acute Oral Toxicity | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][14] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [1][14] |

| Target Organ Toxicity | H335: May cause respiratory irritation | [1][15] |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[1]

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place, preferably in a refrigerator as recommended.[7][14]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-BROMO-6-CHLOROPYRIDINE-3-BORONIC ACID|å æçå°H5 [klamar-reagent.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. lookchem.com [lookchem.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. boronpharm.com [boronpharm.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid: Synthesis, Reactivity, and Application in Suzuki-Miyaura Cross-Coupling

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and application of (4-Bromo-6-chloropyridin-3-yl)boronic acid (CAS No. 957062-85-0). As a strategically important building block, this reagent offers differential reactivity, enabling the selective synthesis of complex biaryl and heteroaryl structures that are central to modern medicinal chemistry.[1][2]

Core Compound Characteristics

This compound is a substituted pyridinylboronic acid, a class of organoboron compounds that have become indispensable in synthetic organic chemistry.[3] Its utility is anchored in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 957062-85-0 | [6][7] |

| Molecular Formula | C₅H₄BBrClNO₂ | [6][8] |

| Molecular Weight | 236.26 g/mol | [6][8] |

| IUPAC Name | This compound | [7][9] |

| SMILES | OB(O)C1=C(Br)C=C(Cl)N=C1 | [6] |

| InChIKey | LFWCFEIUOQWFAY-UHFFFAOYSA-N | [7] |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| Storage | 2-8 °C, under dry, inert atmosphere | [6][10] |

Structural Features and Reactivity Implications

The key to this reagent's synthetic value lies in its unique substitution pattern:

-

Boronic Acid Group: Positioned at C3, it is the reactive functional group for transmetalation to the palladium catalyst in the Suzuki-Miyaura cycle.[11]

-

Two Distinct Halogen Atoms: The presence of a bromine atom at C4 and a chlorine atom at C6 provides a handle for sequential, selective cross-coupling reactions. In palladium-catalyzed reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[12] This inherent reactivity difference allows for the selective coupling at the more reactive C4-Br position while leaving the C6-Cl position intact for a subsequent, different coupling reaction under more forcing conditions.

This differential reactivity is a powerful tool for building molecular complexity in a controlled, stepwise manner, which is highly desirable in the synthesis of pharmaceutical intermediates.

Synthesis Pathway Overview

The synthesis of pyridinylboronic acids can be achieved through several established methods. A common and effective approach for a molecule like this compound involves a halogen-metal exchange followed by borylation.

The logical precursor for this synthesis is 3,4-dibromo-6-chloropyridine. The process involves a selective lithium-halogen exchange at the more sterically accessible and electronically favorable C3 position, followed by quenching the resulting organolithium intermediate with a borate ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this reagent is the Suzuki-Miyaura reaction, a robust and versatile method for forming C(sp²)–C(sp²) bonds.[4][13] This reaction has become a cornerstone of medicinal chemistry for synthesizing biaryl and heteroaryl motifs found in many drug candidates.[1]

The Catalytic Cycle: A Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The use of bulky, electron-rich phosphine ligands is known to facilitate this rate-limiting step, especially for less reactive chlorides.[14][15][16]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[17]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Recommended Experimental Protocol: Selective Coupling at C4-Br

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.[1][12]

Materials & Reagents:

| Component | Role | Recommended Reagents | Molar Eq. |

| Boronic Acid | Nucleophilic Partner | This compound | 1.2 |

| Aryl Halide | Electrophilic Partner | Aryl Iodide or Bromide (e.g., 4-iodoanisole) | 1.0 |

| Palladium Catalyst | Catalyst Precursor | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 0.03 - 0.05 |

| Base | Boronic Acid Activator | K₃PO₄ or Na₂CO₃ (2M aq. solution) | 2.0 - 3.0 |

| Solvent System | Reaction Medium | 1,4-Dioxane / Water (4:1 v/v) | - |

| Atmosphere | Inert Environment | Nitrogen or Argon | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable homocoupling of the boronic acid.[11]

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe to achieve a final substrate concentration of approximately 0.1 M.[12]

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[12]

-

-

Purification:

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the reagent's stability and the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

-

Storage: this compound, like many boronic acids, can be susceptible to dehydration (forming boroxines) or degradation upon exposure to moisture and air.[10][20] Store in a tightly sealed container in a cool, dry, dark place, such as a refrigerator (2-8 °C), under an inert atmosphere (e.g., Argon or Nitrogen).[6][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases. Organic acids should ideally be stored separately from inorganic acids.[21]

Conclusion

This compound is a high-value synthetic intermediate, prized for the strategic placement of its reactive handles. The differential reactivity of the C-Br and C-Cl bonds provides a pathway for selective, sequential Suzuki-Miyaura couplings, enabling the efficient and controlled construction of complex molecular architectures. This capability is of profound importance in the field of drug discovery, where the pyridine scaffold is a common feature in biologically active molecules.[1][2][3] A thorough understanding of its properties, the Suzuki-Miyaura reaction mechanism, and proper handling procedures will empower researchers to fully leverage this versatile building block in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chemshuttle.com [chemshuttle.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 957062-85-0|4-Bromo-6-chloropyridine-3-boronic acid|4-Bromo-6-chloropyridine-3-boronic acid|-范德生物科技公司 [bio-fount.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. laballey.com [laballey.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. uwaterloo.ca [uwaterloo.ca]

(4-Bromo-6-chloropyridin-3-yl)boronic acid molecular weight

An In-depth Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid for Advanced Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—featuring a boronic acid, a bromine atom, and a chlorine atom on a pyridine scaffold—offers synthetic chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its core properties, including its precise molecular weight, and explores its critical role in palladium-catalyzed cross-coupling reactions. We offer field-proven insights into its synthesis, handling, and application, complete with detailed experimental protocols and mechanistic diagrams to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Strategic Importance of Pyridinylboronic Acids in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold found in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Boronic acids, meanwhile, are indispensable reagents in synthetic chemistry due to their unique reactivity, relative stability, and low toxicity.[1][2] The convergence of these two moieties in pyridinylboronic acids creates a class of building blocks with immense value.

These compounds are most renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3][4] For drug development professionals, this reaction provides a direct and powerful route to synthesize complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5][6] The specific compound, this compound, is particularly valuable as it offers multiple, distinct reaction handles for sequential, site-selective modifications, enabling the rapid generation of diverse compound libraries.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 236.261 g/mol | [7] |

| Molecular Formula | C₅H₄BBrClNO₂ | [7][8] |

| CAS Number | 957062-85-0 | [7][8] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | OB(O)C1=C(Br)C=C(Cl)N=C1 | [7] |

| Purity (Typical) | ≥95% | [7] |

| Physical Form | White to off-white crystalline solid |

Synthesis and Purification Strategies

The synthesis of pyridinylboronic acids can be achieved through several established methodologies. A common and effective approach involves a halogen-metal exchange followed by borylation with a trialkyl borate ester. This process is favored for its high efficiency and adaptability.

Causality of Choices: The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. The choice of an alkyl borate like triisopropyl borate is strategic; its bulky isopropyl groups help to minimize the formation of over-arylated borate complexes. The final acidic workup hydrolyzes the borate ester to yield the desired boronic acid.

Caption: General workflow for the synthesis of a pyridinylboronic acid.

Critical Handling, Storage, and Stability Protocols

Boronic acids, while more stable than many organometallic reagents, require careful handling to preserve their integrity and reactivity. The primary degradation pathway is protodeboronation, especially under harsh acidic or basic conditions or upon exposure to moisture.[3] Anhydrous boronic acids also have a tendency to form cyclic boroxine anhydrides.

Recommended Storage Protocol

-

Container: Store in a tightly sealed container, preferably made of HDPE or glass.[9]

-

Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation and hydrolysis.[10]

-

Temperature: Keep refrigerated at 2-8 °C to minimize thermal degradation.[7]

-

Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

Self-Validating System: To ensure the reagent's quality before use, especially after prolonged storage, it is advisable to perform a quick purity check using techniques like HPLC or NMR. The appearance of new peaks or a significant change in the main peak's area can indicate degradation.[10]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura coupling reaction to form C-C bonds.[4] This reaction is a cornerstone of modern drug discovery, enabling the efficient assembly of biaryl cores.[11] The difficulty often associated with coupling electron-deficient heteroaryl boron derivatives can be overcome with modern catalyst systems.[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol: Microwave-Assisted Coupling

This protocol provides a general method for coupling this compound with an aryl bromide. Microwave irradiation is used to accelerate the reaction, often leading to higher yields and shorter reaction times.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., at the 4-bromo position) (1.0-1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)[12]

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[4]

-

Microwave vial with a stir bar

Procedure:

-

Vessel Preparation: To a clean, dry microwave vial, add the this compound, the aryl halide, the palladium catalyst, and the base.

-

Atmosphere Control: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is critical to prevent the oxidation of the Pd(0) active catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The removal of dissolved oxygen from the solvent is essential for catalyst stability and reaction efficiency.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). Reaction conditions should be optimized for each specific substrate pairing.

-

Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

This compound is a high-value, versatile reagent that serves as a cornerstone for innovation in drug discovery. Its well-defined molecular weight and physicochemical properties, combined with its robust performance in Suzuki-Miyaura cross-coupling reactions, make it an essential tool for medicinal chemists. By understanding the causality behind its synthesis, adhering to strict handling and storage protocols, and applying optimized reaction conditions, researchers can effectively leverage this building block to construct novel and complex molecular entities with therapeutic potential.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemshuttle.com [chemshuttle.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. laballey.com [laballey.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromo-6-chloropyridin-3-yl)boronic acid

Abstract

This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis and detailed characterization of (4-bromo-6-chloropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. The synthesis is based on a directed ortho-metalation followed by borylation, a field-proven method for the regioselective synthesis of substituted pyridinylboronic acids. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. The guide includes predicted analytical data for the characterization of the title compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR, along with a thorough discussion of safety considerations.

Introduction: The Strategic Importance of Substituted Pyridinylboronic Acids

Substituted pyridinylboronic acids are of immense strategic importance in the landscape of modern drug discovery and development.[1] The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals, imparting desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding with biological targets.[2] The boronic acid functional group, in turn, serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This powerful reaction allows for the modular and efficient assembly of complex molecular architectures from readily available building blocks.

This compound, with its specific substitution pattern of a bromo and a chloro group, offers multiple, distinct points for sequential, site-selective cross-coupling reactions. This "orthogonality" in reactivity makes it a highly valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives, which are often sought after in lead optimization campaigns within drug discovery programs.[1][4][5] The development of reliable and well-characterized sources of this key intermediate is therefore of paramount importance to the medicinal chemistry community.

Synthesis of this compound

The synthesis of the title compound is achieved through a directed ortho-metalation of a suitable precursor, followed by quenching with a borate ester. This approach, often referred to as a lithiation-borylation reaction, is a cornerstone of modern heterocyclic chemistry for its high regioselectivity and functional group tolerance at low temperatures.[6][7][8]

Proposed Synthetic Pathway

The chosen synthetic route starts from the commercially available 2-chloro-4-bromopyridine. The directed ortho-metalation is guided by the chloro substituent, which directs the deprotonation to the C3 position. The resulting pyridinyllithium intermediate is then trapped with triisopropyl borate to form the corresponding boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. scispace.com [scispace.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

(4-Bromo-6-chloropyridin-3-yl)boronic acid spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of (4-Bromo-6-chloropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Key Building Block

This compound is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is primarily rooted in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures found in many pharmaceutical agents. The strategic placement of bromo, chloro, and boronic acid functionalities on the pyridine scaffold offers multiple, distinct reaction sites for sequential and site-selective modifications.

Accurate and unambiguous characterization of this reagent is paramount to ensure purity, confirm identity, and monitor its reactivity in synthetic workflows. This technical guide, written from the perspective of a senior application scientist, provides a comprehensive analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive framework for its characterization.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₅H₄BBrClNO₂ |

| Molecular Weight | 236.26 g/mol |

| Monoisotopic Mass | 234.90357 Da |

| CAS Number | 957062-85-0 |

| IUPAC Name | This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution. It provides precise information about the number, connectivity, and electronic environment of the hydrogen and carbon atoms.

Expertise & Experience: Experimental Considerations

The choice of solvent is a critical first step for obtaining high-quality NMR data for boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended.[3] Its ability to form hydrogen bonds helps to sharpen the otherwise broad signals of the exchangeable boronic acid -OH protons, making them easier to observe. In contrast, solvents like CDCl₃ may lead to very broad or unobservable -OH signals due to rapid chemical exchange. Furthermore, boronic acids have a propensity to form cyclic trimeric anhydrides known as boroxines, especially upon dehydration.[3] The equilibrium between the acid and boroxine form can be solvent-dependent and may lead to complex or broadened spectra. Using anhydrous solvents and proper sample handling is crucial for reproducibility.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is essential for reliable characterization.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum at room temperature.

-

Set a spectral width of approximately 0-12 ppm.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially of signals potentially broadened by the nearby boron nucleus.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

The carbon directly attached to the boron (ipso-carbon) may be significantly broadened due to the quadrupolar nature of the ¹¹B nucleus and may be difficult to detect.[4]

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Authoritative Grounding: Predicted Spectral Data

The predicted NMR data are based on established principles of chemical shifts and coupling constants, considering the strong electron-withdrawing and anisotropic effects of the halogen and boronic acid substituents on the pyridine ring.[5][6]

¹H NMR Analysis (Predicted for DMSO-d₆)

The aromatic region will feature two signals corresponding to the two protons on the pyridine ring.

-

H-5 : This proton is situated between the bromo and chloro substituents. It is expected to appear as a singlet (or a very finely split doublet due to a small ⁴J coupling to H-2) at the most downfield position due to the cumulative deshielding effects of the adjacent halogens.

-

H-2 : This proton is adjacent to the nitrogen atom and the boronic acid group. The nitrogen atom strongly deshields this proton, shifting it downfield. It will appear as a singlet.

-

B(OH)₂ : The two protons of the boronic acid hydroxyl groups are expected to appear as a single, broad signal. Its chemical shift can be variable and is dependent on concentration and residual water content.[3]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.6 - 8.8 | s (singlet) | - | 1H |

| H-5 | 8.2 - 8.4 | s (singlet) | - | 1H |

| B(OH)₂ | 6.0 - 8.0 | br s (broad singlet) | - | 2H |

¹³C NMR Analysis (Predicted for DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the pyridine ring carbons, though the C-3 signal may be difficult to observe.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 152 - 155 | Adjacent to N, deshielded. |

| C-3 | 125 - 135 (broad) | Carbon bearing the boronic acid; may be broad or unobserved due to quadrupolar relaxation from ¹¹B.[4] |

| C-4 | 138 - 142 | Carbon bearing the bromine atom. |

| C-5 | 128 - 132 | CH carbon between two halogens. |

| C-6 | 155 - 158 | Carbon bearing the chlorine atom, adjacent to N; highly deshielded. |

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. The presence of both bromine and chlorine provides a highly characteristic and readily identifiable isotopic pattern.

Expertise & Experience: Experimental Considerations

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation.[7] This provides valuable structural information but can sometimes result in a weak or absent molecular ion peak. Electrospray Ionization (ESI), a "soft" technique, is often more suitable for observing the intact molecular ion, although boronic acids can exhibit complex behavior, forming adducts with solvents or dehydrating to form boroxines.[8][9] For unambiguous identification, observing the characteristic isotopic pattern of the molecular ion is the primary goal.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode : Acquire spectra in both positive and negative ion modes. In positive mode, protonated molecules [M+H]⁺ may be observed. In negative mode, deprotonated molecules [M-H]⁻ or adducts with solvent anions may form.

-

Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Authoritative Grounding: Predicted Spectral Data

Molecular Ion and Isotopic Pattern

The most telling feature in the mass spectrum will be the unique isotopic cluster for the molecular ion, arising from the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[7][10] This creates a distinctive pattern of peaks separated by 2 Da.

Table 4: Predicted Isotopic Distribution for the Molecular Ion (C₅H₄BBrClNO₂)⁺

| Ion Formula | m/z (Monoisotopic) | Relative Abundance (%) |

| [M]⁺ with ⁷⁹Br, ³⁵Cl | 234.9 | ~76% |

| [M+2]⁺ with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 236.9 | 100% (Base Peak) |

| [M+4]⁺ with ⁸¹Br, ³⁷Cl | 238.9 | ~24% |

Predicted Fragmentation Pathway (EI)

Under harsher EI conditions, the molecular ion will undergo fragmentation, providing structural clues.

Caption: Plausible fragmentation pathways for the molecular ion under EI-MS.

Key fragmentation events would include:

-

Loss of a bromine radical (•Br) : Leading to a fragment ion cluster around m/z 156/158.[11]

-

Loss of a chlorine radical (•Cl) : Resulting in a fragment ion cluster around m/z 200/202.[11]

-

Loss of the boronic acid group (•B(OH)₂) or water (H₂O) from the molecular ion.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the boronic acid O-H and B-O bonds.

Expertise & Experience: Experimental Considerations

The IR spectrum of a boronic acid can be significantly influenced by hydrogen bonding and its physical state. In the solid state, extensive intermolecular hydrogen bonding will lead to a very broad O-H stretching band.[12][13] As mentioned, boronic acids can dehydrate to form boroxines, which would result in the disappearance of the O-H stretch and the appearance of a strong, characteristic B-O-B stretching band around 1350-1400 cm⁻¹.[3] Comparing the spectra of fresh and aged samples can provide insight into the compound's stability.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection : Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first and subtract it from the sample spectrum.

Caption: Correlation of key functional groups to their IR absorption regions.

Authoritative Grounding: Predicted Spectral Data

The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of its constituent bonds.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3200 - 3500 | O-H stretch | B(OH)₂ | A very broad and strong band due to intermolecular hydrogen bonding.[14] |

| 1600 - 1450 | C=C, C=N stretch | Pyridine Ring | A series of medium to strong bands characteristic of the aromatic ring. |

| 1310 - 1380 | B-O stretch | B-O | A strong, characteristic absorption for the boron-oxygen single bond.[14][15] |

| ~1100 | B-C stretch | B-C (aryl) | A weaker absorption corresponding to the boron-carbon bond.[16] |

| 1000 - 1200 | In-plane C-H bend | Pyridine Ring | Multiple bands in the fingerprint region. |

| 700 - 800 | C-Cl stretch | C-Cl | A medium to strong band in the fingerprint region. |

| 500 - 650 | C-Br stretch | C-Br | A medium to strong band in the lower frequency fingerprint region. |

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR serve to elucidate the precise molecular structure and connectivity. Mass spectrometry confirms the molecular weight and provides definitive proof of the elemental composition through its unique isotopic signature. Finally, IR spectroscopy offers rapid confirmation of key functional groups, particularly the boronic acid moiety. Together, these predictive spectral data form a robust analytical framework for researchers, scientists, and drug development professionals to verify the identity, purity, and stability of this critical synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemshuttle.com [chemshuttle.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

(4-Bromo-6-chloropyridin-3-yl)boronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of (4-Bromo-6-chloropyridin-3-yl)boronic acid in Organic Solvents

Abstract

This compound is a pivotal building block in contemporary organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established. However, the successful application of this reagent is fundamentally dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes general solubility principles for arylboronic acids, outlines a robust experimental protocol for its determination, and discusses the profound implications of solvent selection on reaction efficiency, purification, and overall workflow.

Introduction: The Critical Role of Solubility in Synthetic Chemistry

Boronic acids, and their derivatives, have emerged as indispensable tools for the creation of carbon-carbon and carbon-heteroatom bonds.[1] this compound, with its halogenated pyridine core, offers synthetic chemists a versatile scaffold for generating novel compounds with potential biological activity or unique material properties.[2] The success of any synthetic transformation involving this reagent hinges on achieving a homogeneous reaction medium, or at the very least, sufficient concentration of the boronic acid in the solution phase.

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for:

-

Reaction Optimization: Solvent choice directly influences reaction kinetics, equilibrium, and catalyst performance. Poor solubility can lead to sluggish or incomplete reactions, reducing yields and generating impurities.

-

Purification Strategy: The selection of appropriate solvent systems for crystallization or chromatography is dictated by the differential solubility of the desired product and any unreacted starting materials or byproducts.

-

Analytical Characterization: Preparing samples for techniques such as NMR spectroscopy or HPLC requires solvents in which the analyte is fully soluble.

-

Process Scalability: In an industrial setting, solubility data is critical for designing safe, efficient, and reproducible large-scale syntheses.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively manage the solubility of this compound in their synthetic endeavors.

Physicochemical Properties of this compound

To appreciate the solubility behavior of this compound, it is essential to first understand its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₄BBrClNO₂ | [3][4] |

| Molecular Weight | 236.26 g/mol | [4] |

| CAS Number | 957062-85-0 | [3][4] |

| Appearance | Typically an off-white to white solid | [2] |

| Canonical SMILES | OB(O)C1=CN=C(Cl)C=C1Br | [3] |

| InChI Key | LFWCFEIUOQWFAY-UHFFFAOYSA-N | [3] |

The presence of a bromine and a chlorine atom on the pyridine ring, coupled with the polar boronic acid moiety, results in a molecule with a complex electronic and steric profile that dictates its interactions with various solvents.

General Solubility Characteristics of Arylboronic Acids

While quantitative solubility data for this compound is scarce, the general solubility trends of arylboronic acids provide a valuable starting point for solvent selection. The solubility of these compounds is a balance between the polarity of the boronic acid group and the often nonpolar nature of the aryl substituent.[5]

Arylboronic acids often exhibit the following general solubility trends:

-

High Solubility: In polar aprotic solvents such as acetone and 3-pentanone, and in ethers like dipropyl ether, arylboronic acids tend to be highly soluble.[5][6]

-

Moderate Solubility: Chloroform is often a moderately effective solvent for arylboronic acids.[5][6]

-

Low Solubility: In nonpolar hydrocarbon solvents like methylcyclohexane, the solubility of arylboronic acids is typically very low.[5][6]

-

Water Solubility: The solubility of arylboronic acids in water is generally low.[5][7]

It is important to note that the introduction of polar substituents, such as the chloro and bromo groups on the pyridine ring of the title compound, can influence these general trends.[8]

Stability Considerations in Solution

A crucial aspect to consider when working with boronic acids in solution is their stability. Two primary degradation pathways can affect the integrity of this compound:

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This can be catalyzed by acidic or basic conditions.[9]

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[9][10]

To mitigate these stability issues, it is recommended to store solutions of boronic acids under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[9] For applications where stability is a significant concern, the use of more stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, can be a viable strategy.[11][12] These compounds are often more stable to benchtop storage and can release the active boronic acid in a controlled manner under specific reaction conditions.[11]

Experimental Protocol for Solubility Determination

Given the lack of specific solubility data, experimental determination is often necessary. The dynamic method, which involves monitoring the dissolution of a solid upon heating, is a reliable technique for determining the solubility of compounds like this compound.[8]

Dynamic Method for Solubility Determination

Objective: To determine the temperature at which a known composition of this compound and a selected organic solvent form a homogeneous solution.

Materials:

-

This compound

-

High-purity organic solvents of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath for temperature control

-

Calibrated temperature probe

-

Turbidity sensor or a laser light source and detector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Initial Setup: Place the vessel in the circulating bath and insert the temperature probe and turbidity sensor into the mixture. Begin stirring to ensure a uniform suspension.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.5 °C/min).[13]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. As the solid dissolves, the turbidity will decrease.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[13]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow and controlled heating rate is crucial to ensure that the system remains at or near thermal equilibrium, providing an accurate dissolution temperature.

-

Continuous Stirring: Vigorous stirring prevents the settling of solid particles and ensures a uniform temperature throughout the mixture.

-

Turbidity Measurement: This provides an objective and sensitive endpoint for determining the complete dissolution of the solid, which can be more reliable than visual observation alone.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Caption: Workflow for Dynamic Solubility Determination

Practical Implications for Synthetic Applications

The solubility of this compound has direct consequences for its use in common synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.[14][15][16][17][18]

-

Reaction Setup: For a successful Suzuki-Miyaura coupling, the boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base must all have some degree of solubility in the chosen solvent system. A common solvent mixture for these reactions is a combination of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution of the base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). The choice of the organic solvent will be heavily influenced by the solubility of the boronic acid.

-

Catalyst Activity: The solvent can impact the stability and activity of the palladium catalyst. A solvent that effectively dissolves all reaction components can lead to a more efficient catalytic cycle.

-

Product Isolation: After the reaction is complete, the solubility of the desired product versus the starting materials and byproducts will guide the choice of solvents for extraction and purification. For example, if the product is significantly less soluble in a particular solvent than the impurities, crystallization can be an effective purification method.

Troubleshooting Common Solubility Issues

Researchers may encounter challenges related to the solubility of this compound. Here are some common issues and potential solutions:

| Issue | Potential Cause | Suggested Solution |

| Compound appears insoluble in a wide range of solvents | The compound may be forming aggregates or have a very stable crystal lattice. | Try a wider range of solvents, including more polar options like DMF or DMSO. Gentle heating can also improve solubility, but be mindful of potential degradation. |

| Inconsistent solubility results | The compound may be degrading in solution, or the presence of impurities could be affecting its solubility. | Ensure the boronic acid is pure and dry. Perform solubility experiments under an inert atmosphere to prevent oxidation. |

| Precipitation occurs during a reaction | The product being formed may be insoluble in the reaction solvent, or a change in temperature could be causing the starting material to crash out. | If the product is precipitating, this can sometimes be advantageous for purification. If the starting material is precipitating, a co-solvent may be needed to maintain its solubility. |

Safety and Handling

This compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound was not found, related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[19] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]

Conclusion

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. szforis.lookchem.com [szforis.lookchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemshuttle.com [chemshuttle.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aksci.com [aksci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. acrospharma.co.kr [acrospharma.co.kr]

A Technical Guide to the Physicochemical Properties of (4-Bromo-6-chloropyridin-3-yl)boronic acid

An essential building block in modern medicinal chemistry, (4-Bromo-6-chloropyridin-3-yl)boronic acid serves as a critical intermediate in the synthesis of complex molecular architectures. Its utility in drug discovery, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, makes a thorough understanding of its physical and chemical properties paramount for researchers.[1] This guide provides a detailed overview of the physical appearance, structural characteristics, and handling protocols for this compound, grounded in authoritative data to ensure scientific integrity and practical applicability.

Physicochemical Characterization

The precise characterization of a reagent's physical state is fundamental to its effective use in synthesis, influencing weighing, solubility, and reaction kinetics.

Physical Appearance

This compound is typically supplied as an off-white solid .[1] Its form can range from a fine powder to small crystals, a common characteristic for many boronic acid derivatives. This solid nature necessitates specific handling procedures to avoid inhalation of dust particles, which can cause respiratory irritation.[2]

Tabulated Properties

For ease of reference, the key physicochemical properties are summarized in the table below. These values are compiled from supplier data sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 957062-85-0 | [3] |

| Molecular Formula | C₅H₄BBrClNO₂ | [3] |

| Molecular Weight | 236.26 g/mol | |

| Purity | Typically ≥95% | [4] |

| IUPAC Name | This compound | [3][5] |

| Physical Form | Off-white solid | [1] |

Structural Elucidation

The molecular structure dictates the compound's reactivity and its interactions with other molecules.

Chemical Structure Diagram

The diagram below illustrates the arrangement of atoms and bonds in this compound, highlighting the pyridine core substituted with bromine, chlorine, and a boronic acid functional group.

Caption: 2D structure of this compound.

Safe Handling and Storage Protocol

The stability and integrity of boronic acids are highly dependent on proper storage and handling. Their hygroscopic nature and potential for degradation necessitate controlled laboratory conditions.

Recommended Storage Conditions

To prevent decomposition and maintain purity, the compound should be stored under the following conditions:

-

Temperature: Refrigerate at 2-8°C.

-

Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.[6]

-

Moisture: Keep in a tightly sealed container in a dry, well-ventilated place to protect from moisture, which can affect the boronic acid moiety.[6]

-

Security: Store locked up to control access.[6]

The causality for these stringent conditions lies in the nature of the boronic acid group, which can undergo dehydration to form boroxines (cyclic anhydrides) or protodeboronation under unfavorable conditions.

Experimental Workflow: Handling Solid Reagent

This protocol outlines the self-validating steps for safely handling the solid compound for use in a reaction.

Caption: Workflow for safe handling of solid this compound.

Relevance in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry due to the unique properties of the boron atom.[7] Boron's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of proteases.[8] This characteristic has been famously exploited in drugs like Bortezomib (Velcade), a proteasome inhibitor used to treat multiple myeloma.[7][8]

Beyond their role as pharmacophores, compounds like this compound are indispensable building blocks. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for creating carbon-carbon bonds. This allows for the modular assembly of complex drug candidates from simpler fragments, providing chemists with a reliable tool to explore chemical space and optimize molecular properties.[1] The recent development of novel synthetic methods, such as decarboxylative borylation, promises to make these valuable reagents even more accessible.[9]

References

- 1. szforis.lookchem.com [szforis.lookchem.com]

- 2. aksci.com [aksci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. boronpharm.com [boronpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

Technical Guide to the Safe Handling of (4-Bromo-6-chloropyridin-3-yl)boronic acid in a Research Setting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Risks of Halogenated Pyridinylboronic Acids

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a member of the arylboronic acid family, a class of compounds indispensable to modern synthetic chemistry and drug development. Their utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a foundational process in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of bromo and chloro substituents on the pyridine ring offers distinct reactivity and vector space for further molecular elaboration.

However, the structural attributes that make this compound a valuable synthetic building block also necessitate a rigorous and informed approach to its handling. As a solid powder, it presents an inhalation risk, and its chemical nature predisposes it to be an irritant to the skin, eyes, and respiratory system.[1] This guide provides a comprehensive safety framework synthesized from available Safety Data Sheet (SDS) information, designed to empower researchers with the knowledge to mitigate risks and respond effectively to emergencies. The causality behind each procedural step is explained to foster a deeper understanding of the safety protocols.

Core Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with this compound is the cornerstone of safe laboratory practice. The primary risks are associated with direct contact and inhalation.

Globally Harmonized System (GHS) Classification

The compound is classified under the GHS with the following hazards.[1][2] This classification dictates the necessary precautions and emergency responses.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |

Analysis of Primary Hazards

-

Skin Irritation (H315): Contact with the skin can lead to localized inflammation, characterized by redness, itching, and pain.[1] This is a common hazard for many functionalized aromatic compounds. The mechanism involves disruption of the skin's lipid barrier, leading to an inflammatory response. Prolonged or repeated contact can exacerbate this effect.

-

Serious Eye Irritation (H319): The eyes are particularly vulnerable. Direct contact with the solid powder or its aerosols can cause significant irritation, redness, watering, and pain.[1] The causality lies in the potential for the compound to interact with the sensitive mucosal tissues of the eye, demanding immediate and copious irrigation to prevent lasting damage.

-

Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne during handling, such as weighing or transfer. Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation of the lungs.[1] This risk is the primary driver for the mandatory use of engineering controls.

A Multi-Layered Defense: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of laboratory safety. For this compound, a combination of engineering controls and robust PPE is essential.

Mandatory Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound that could generate dust—including weighing, spatulation, and addition to reaction vessels—must be performed inside a certified chemical fume hood.

-

Causality: A fume hood provides primary containment, using negative pressure to draw airborne particles and fumes away from the user's breathing zone. This is the most effective method to mitigate the respiratory irritation hazard (H335) and prevent systemic exposure through inhalation.[2][3]

Required Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[1][4]

-

Eye and Face Protection: Chemical safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards are required.[5][6] A face shield may be appropriate for larger quantities or when there is a significant splash risk.[5] This is a direct countermeasure to the serious eye irritation hazard (H319).

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for tears or pinholes before each use. After handling, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste. This protocol is essential to prevent skin irritation (H315).

-

Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened to protect the skin from accidental spills. Protective boots may be required depending on the scale of the operation.[4]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH/MSHA approved air-purifying respirator with an appropriate particulate filter is necessary.[2]

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is a self-validating system that ensures safety and experimental integrity.

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the laboratory area where the chemical is stored or used.

-

Work Area Setup: Designate a specific area within a chemical fume hood for the handling of the compound. Ensure the work surface is clean and uncluttered.

-

Weighing: When weighing the solid, use a weigh boat or creased weighing paper. Perform this task gently to minimize dust generation.[1][2]

-

Transfer: Use a spatula to carefully transfer the solid into the reaction vessel. If possible, add the solid to a solvent slurry to reduce its tendency to become airborne.

-

Post-Handling: Tightly close the primary container immediately after use.[1][5]

-

Decontamination: Clean any residual dust from the spatula and work surface using a damp cloth (if compatible with the material) or an appropriate solvent. Dispose of cleaning materials as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[1]

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][5][7] Storage at 2-8°C is often recommended.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and acids, as these can lead to vigorous and potentially hazardous reactions.[1][2] Also, avoid conditions that could lead to dust generation.[1]

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[1]

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an injury or the extent of contamination.

First-Aid Measures for Exposure

The following table outlines the immediate first-aid steps to be taken in case of accidental exposure.[1] Medical attention should be sought in all cases of significant exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] 3. Obtain immediate medical attention. |

| Skin Contact | 1. Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] 2. Wash the affected area with soap and water.[2] 3. Obtain medical attention if irritation persists.[1] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1] 3. Obtain immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse the mouth thoroughly with water.[1] 3. Never give anything by mouth to an unconscious person. 4. Obtain immediate medical attention. |

Accidental Release Workflow

The following diagram illustrates the logical workflow for responding to an accidental release or personal exposure event.

Caption: Emergency response workflow for spills or exposure.

Physical and Chemical Properties

While comprehensive toxicological data is not widely available, understanding the basic physical and chemical properties is important for safe handling and use in reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄BBrClNO₂ | [8][9] |

| Molecular Weight | 236.26 g/mol | [8] |

| CAS Number | 957062-85-0 or 2121511-27-9 | [1][8] |

| Appearance | Solid | |

| Purity | ~95% | [1][8] |

| Chemical Stability | Stable under recommended storage temperatures and pressures. | [1] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon oxides, boron oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides. | [1][2] |

Conclusion